molecular formula C21H20N2O4 B13142138 3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-

3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-

Cat. No.: B13142138
M. Wt: 364.4 g/mol
InChI Key: KCAMYTLDUGTUIS-ROUUACIJSA-N
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Description

3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- is a complex organic compound characterized by a pyrrolidine ring, a biphenyl moiety, and a cyano group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the biphenyl moiety. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and biphenyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[(3S,5S)-5-[[4-(4-cyanophenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate

InChI

InChI=1S/C21H20N2O4/c1-26-20(24)11-17-10-18(23-21(17)25)13-27-19-8-6-16(7-9-19)15-4-2-14(12-22)3-5-15/h2-9,17-18H,10-11,13H2,1H3,(H,23,25)/t17-,18-/m0/s1

InChI Key

KCAMYTLDUGTUIS-ROUUACIJSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@H](NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Canonical SMILES

COC(=O)CC1CC(NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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